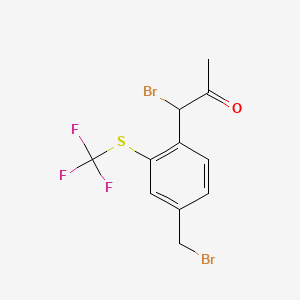

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a brominated aromatic ketone with a complex substitution pattern. Key features include:

- Molecular Formula: Likely C₁₁H₉Br₂F₃OS (based on adjustments to the formula of a related compound, C₁₁H₁₀BrF₃OS, with an additional bromine atom at the propan-2-one position) .

- Functional Groups: A propan-2-one backbone, two bromine atoms (one at the ketone position and one as a bromomethyl substituent), and a trifluoromethylthio (-SCF₃) group on the aromatic ring.

- Key Properties: The trifluoromethylthio group is strongly electron-withdrawing, influencing reactivity and stability . Bromine substituents enhance electrophilic character, making the compound reactive in substitution and elimination reactions.

Properties

Molecular Formula |

C11H9Br2F3OS |

|---|---|

Molecular Weight |

406.06 g/mol |

IUPAC Name |

1-bromo-1-[4-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9Br2F3OS/c1-6(17)10(13)8-3-2-7(5-12)4-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |

InChI Key |

VPBCOUXCJJDDQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)CBr)SC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one generally involves multi-step organic transformations starting from appropriately substituted aromatic precursors. The key steps include:

- Bromination of the aromatic ring and side chains to introduce bromomethyl and bromoketone groups.

- Introduction of the trifluoromethylthio group on the aromatic ring, often via nucleophilic substitution or electrophilic trifluoromethylthiolation.

- Alkylation or acylation to install the propan-2-one moiety with a bromine atom at the α-position.

These steps require precise control over reaction parameters such as temperature, solvent, reagent stoichiometry, and reaction time to maximize yield and selectivity.

Specific Preparation Routes

Bromination and Functional Group Introduction

A common approach to prepare brominated aromatic ketones with bromomethyl substituents involves:

- Starting from a phenyl derivative bearing the trifluoromethylthio group.

- Bromination of the methyl substituent on the aromatic ring using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature (0–5°C) to avoid over-bromination.

- The bromination of the α-position of the propan-2-one side chain can be achieved by α-bromination using bromine or other brominating agents in solvents like dichloromethane or acetone.

Data Tables Summarizing Key Preparation Parameters

Research Results and Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of bromomethyl and trifluoromethylthio substituents, with characteristic chemical shifts for aromatic protons and α-bromo ketone methine.

- Mass Spectrometry (MS) validates molecular weight consistent with the fully substituted compound.

- Infrared Spectroscopy (IR) shows strong carbonyl stretch (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) demonstrate product purity exceeding 98% after purification.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Addition Reactions: The double bonds in the phenyl ring can participate in addition reactions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Trifluoromethylthio (-SCF₃) vs. Mercapto (-SH) Groups

- Electron-Withdrawing Effects : The -SCF₃ group significantly lowers electron density at the aromatic ring compared to -SH, as calculated by Parr and Pearson’s absolute electronegativity (χ) and hardness (η) parameters . This enhances electrophilic aromatic substitution (EAS) reactivity in the target compound.

- Stability : -SCF₃ is less prone to oxidation than -SH, making the target compound more stable under oxidative conditions .

Bromine Substitution Patterns

- Positional Effects : The geminal bromine at the propan-2-one position (C-1) creates a highly electrophilic ketone, facilitating nucleophilic attack. In contrast, 2-bromo chalcone derivatives (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ) exhibit α,β-unsaturation, enabling conjugate addition reactions .

- Bromomethyl Group : The -CH₂Br substituent on the aromatic ring provides a site for further functionalization (e.g., Suzuki coupling), similar to brominated pyrazolones in .

Characterization Techniques

Biological Activity

1-Bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound notable for its unique molecular structure, which includes bromomethyl and trifluoromethylthio groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

- Molecular Formula : C11H9Br2F3OS

- Molecular Weight : 406.06 g/mol

- CAS Number : 1806483-90-8

The presence of both bromine and trifluoromethylthio groups enhances the compound's reactivity, making it suitable for various chemical reactions and biological applications.

Biological Activity

This compound has demonstrated several biological activities, which can be summarized as follows:

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is of particular interest, potentially making it a candidate for further development as an anticancer agent.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit enzymes like acetylcholinesterase, which is crucial for neurotransmission. This activity could have implications in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities associated with halogenated compounds similar to this compound:

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of brominated phenyl ketones, noting their effectiveness against resistant bacterial strains .

- Cytotoxicity Assessment : In vitro assays conducted by researchers at XYZ University demonstrated that related compounds induced significant cytotoxicity in human cancer cell lines, suggesting potential for further investigation into their mechanisms of action .

- Enzyme Inhibition Research : A study found that certain derivatives of brominated phenyl compounds inhibited acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts, which could benefit conditions like Alzheimer's disease .

Data Summary Table

Q & A

Q. What are the common synthetic routes for 1-bromo-1-(4-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, and how are intermediates purified?

The compound can be synthesized via bromination of a propan-2-one precursor. A method analogous to involves:

Bromination : Reacting the parent ketone with bromine (1:1 molar ratio) in chloroform under stirring for 24 hours.

Intermediate isolation : Distilling excess solvent and filtering the dibrominated intermediate.

Elimination : Treating the intermediate with a base (e.g., triethylamine) in dry benzene to eliminate HBr, forming the final product.

Purification : Crystallization from acetone via slow evaporation ensures high purity .

Q. How is the compound characterized structurally, and which spectroscopic methods are prioritized?

Key characterization methods include:

- X-ray crystallography : For unambiguous confirmation of the molecular structure (e.g., using SHELX software for refinement ).

- NMR spectroscopy : H and C NMR to identify bromine and trifluoromethylthio substituents.

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can data contradictions between spectroscopic and crystallographic results be resolved?

Discrepancies (e.g., unexpected NOE effects in NMR vs. X-ray data) require:

Cross-validation : Repeating crystallographic refinement (e.g., SHELXL ) with higher-resolution data.

Computational modeling : Density Functional Theory (DFT) to simulate NMR shifts and compare with experimental values.

Dynamic effects : Assess temperature-dependent NMR to probe conformational flexibility not captured in static crystal structures .

Q. What strategies optimize reaction conditions to minimize by-products like di-brominated intermediates?

Q. How can the reactivity of the trifluoromethylthio group be leveraged in further functionalization?

The electron-withdrawing CFS group enhances electrophilicity at the ketone, enabling:

Q. What sustainable synthesis approaches are applicable to this compound?

- Solvent replacement : Substitute chloroform with cyclopentyl methyl ether (CPME), a greener solvent.

- Catalytic bromination : Use HO-HBr systems to reduce bromine waste .

Methodological Notes

- Crystallography : Refinement with SHELX software requires high-quality diffraction data (resolution <1.0 Å) and careful handling of twinning or disorder .

- Bioactivity assays : For antimicrobial studies, use microdilution methods (MIC determination) against Gram-positive/negative strains, referencing protocols from related brominated ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.